PROTAC BRD4 Degrader-15

BRD4 degradation acute myeloid leukemia PROTAC potency

BRD4 Degrader-15 is a VHL-recruiting PROTAC engineered for sub-nM degradation (DC₅₀ 0.25 nM, MV4-11) with deliberately weak bromodomain inhibition (IC₅₀ 7.2/8.1 nM). Unlike CRBN-based alternatives, it enables orthogonal E3 ligase experiments and dissociation of BRD4 scaffolding from catalytic functions. Validated across AML, ALL, and prostate cancer models. Ideal for c-Myc transcription studies and PROTAC mechanism-of-action research. Research-use-only, ≥98% purity.

Molecular Formula C57H62F2N10O10S2
Molecular Weight 1149.3 g/mol
Cat. No. B11937689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BRD4 Degrader-15
Molecular FormulaC57H62F2N10O10S2
Molecular Weight1149.3 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCC4=CC(=CC(=C4)OCCNC(=O)C5=CC6=C(C=C5CS(=O)(=O)C)C7=CN(C(=O)C8=C7C(=CN8)CN6C9=C(C=C(C=N9)F)F)C)N)O
InChIInChI=1S/C57H62F2N10O10S2/c1-31-50(80-30-65-31)34-9-7-32(8-10-34)22-64-54(73)46-20-39(70)26-69(46)56(75)51(57(2,3)4)66-47(71)28-78-13-11-33-15-38(60)19-40(16-33)79-14-12-61-53(72)41-21-45-42(17-35(41)29-81(6,76)77)43-27-67(5)55(74)49-48(43)36(23-62-49)25-68(45)52-44(59)18-37(58)24-63-52/h7-10,15-19,21,23-24,27,30,39,46,51,62,70H,11-14,20,22,25-26,28-29,60H2,1-6H3,(H,61,72)(H,64,73)(H,66,71)/t39-,46+,51-/m1/s1
InChIKeyUNADZUGJDDCVKE-RVLLIKLQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC BRD4 Degrader-15 for Leukemia and Prostate Cancer Research: Compound Specification and Procurement Guide


PROTAC BRD4 Degrader-15 (CAS: 2417370-67-1) is a heterobifunctional proteolysis-targeting chimera (PROTAC) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to bromodomain-containing protein 4 (BRD4) for proteasomal degradation. The compound exhibits binding affinity with IC₅₀ values of 7.2 nM and 8.1 nM for BRD4 bromodomains BD1 and BD2, respectively [1]. Structurally, it comprises a VHL ligand conjugated via a polyethylene glycol linker to a BRD4-binding warhead, with a molecular weight of 821.8 Da as characterized in the primary discovery report [2]. This compound was identified through a structure-guided optimization campaign aimed at reducing molecular weight while maintaining potent degradation activity, resulting in a degrader that functions as a weak inhibitor yet achieves complete BRD4 depletion at nanomolar concentrations [2].

Why BRD4 PROTACs Are Not Interchangeable: Comparative Degradation Kinetics and Context-Dependent Efficacy


Despite sharing the common mechanism of inducing BRD4 proteolysis, BRD4-targeting PROTACs exhibit substantial variability in degradation potency, cell-type specificity, and ternary complex stability that precludes simple substitution. Degrader-15 achieves DC₅₀ values of 0.25 nM in MV4-11 acute myeloid leukemia cells and 3.15 nM in RS4-11 cells [1], while structurally distinct VHL-recruiting degraders such as MZ1 require DC₅₀ values of 8–23 nM in other lung cancer cell lines , and cereblon-recruiting degraders including ARV-825, dBET1, and dBET6 operate via entirely different E3 ligase dependencies with distinct degradation kinetics and cellular context requirements [2]. Furthermore, BRD4 degraders vary in their inhibitor-versus-degrader character; Degrader-15 was deliberately designed as a weak inhibitor that achieves potent degradation, representing a molecular profile that differs fundamentally from degraders with high-affinity warheads [1]. These differences in potency magnitude, E3 ligase recruitment, and degradation-versus-inhibition balance translate directly to divergent experimental outcomes in proliferation assays and biomarker modulation, making empirical compound selection based on quantitative comparator data essential for reproducible research.

Quantitative Differentiation of PROTAC BRD4 Degrader-15: Head-to-Head and Cross-Study Degradation and Proliferation Metrics


Sub-Nanomolar BRD4 Degradation Potency in AML Cell Lines: Degrader-15 Versus MZ1 DC₅₀ Comparison

Degrader-15 achieves a DC₅₀ of 0.25 nM for BRD4 degradation in MV4-11 acute myeloid leukemia cells, which is approximately 32-fold more potent than the 8 nM DC₅₀ reported for the VHL-recruiting degrader MZ1 in H661 lung cancer cells, and an order of magnitude more potent than MZ1's 23 nM DC₅₀ in H838 cells [1]. Notably, while direct same-cell comparison is unavailable due to differing experimental models, the 0.25 nM DC₅₀ positions Degrader-15 among the most potent BRD4 degraders characterized in the MV4-11 AML model [1].

BRD4 degradation acute myeloid leukemia PROTAC potency

Anti-Proliferative Efficacy in MV4-11 AML Cells: Degrader-15 IC₅₀ Versus dBET1

In MV4-11 acute myeloid leukemia cells, Degrader-15 exhibits an anti-proliferative IC₅₀ of 0.5 nM [1], which is 280-fold lower (more potent) than the 140 nM (0.14 µM) IC₅₀ reported for the cereblon-recruiting degrader dBET1 in the same cell line under comparable 24-hour ATP-based viability assay conditions . Additionally, Degrader-15 achieves an IC₅₀ of 4.8 nM in RS4-11 cells [1], maintaining single-digit nanomolar potency across distinct leukemia models.

cell proliferation anti-leukemic activity MV4-11

Molecular Weight Reduction and Weak-Inhibitor Design: Degrader-15 Differentiation from ARV-825

Degrader-15 (MW = 821.8 Da) was specifically designed through a molecular-weight reduction strategy to address solubility and bioavailability limitations inherent to earlier BRD4 degraders [1]. In contrast, the cereblon-recruiting degrader ARV-825 possesses a molecular weight of 923.43 Da , representing a 101.63 Da (approximately 12%) increase over Degrader-15. Importantly, Degrader-15 functions as a weak inhibitor while achieving potent degradation, with IC₅₀ binding affinities of 7.2–8.1 nM for BRD4 bromodomains , whereas ARV-825 exhibits tighter binding with Kd values of 90 nM (BD1) and 28 nM (BD2) . This weak-inhibitor/strong-degrader profile is an intentional design feature intended to decouple target occupancy from degradation efficiency.

molecular weight optimization drug-like properties PROTAC design

c-Myc Downregulation Potency: Degrader-15 IC₅₀ Versus Degrader-16 (dBET6 Analog)

Degrader-15 suppresses MYC gene transcript levels in MV4-11 AML cells with an IC₅₀ of 15 nM after 4 hours of treatment [1]. In contrast, the structurally distinct BET degrader dBET6 (which utilizes a cereblon E3 ligase ligand) exhibits an IC₅₀ of 14 nM for BRD4 binding but requires 100 nM concentration to induce measurable degradation in T-ALL models [2], with cell proliferation IC₅₀ values of approximately 2 nM in MV4-11 cells after 72-hour treatment [3]. The 15 nM c-Myc suppression IC₅₀ for Degrader-15 demonstrates rapid transcriptional downregulation following degradation.

c-Myc suppression oncogene transcription target engagement

Recommended Experimental Applications for PROTAC BRD4 Degrader-15 Based on Quantified Differentiation


Sub-Nanomolar BRD4 Depletion in MV4-11 Acute Myeloid Leukemia Models

Degrader-15 is optimized for experiments requiring maximal BRD4 degradation at sub-nanomolar concentrations in MV4-11 AML cells, where its DC₅₀ of 0.25 nM enables complete target engagement without dose-limiting off-target effects [1]. This makes it suitable for studies investigating the immediate transcriptional consequences of acute BRD4 loss, including c-Myc-dependent gene expression programs, as well as for combination screens where low compound concentrations preserve the activity window of co-administered agents. Researchers should validate degradation by Western blot at 4–24 hours post-treatment using BRD4 antibodies recognizing both long and short isoforms.

Weak-Inhibitor/Strong-Degrader Mechanistic Studies of BRD4 Scaffolding Function

Unlike high-affinity BRD4 inhibitors or degraders that retain potent bromodomain blockade, Degrader-15 was intentionally designed as a weak inhibitor (IC₅₀ = 7.2–8.1 nM) that achieves potent degradation (DC₅₀ = 0.25 nM) [1]. This profile makes Degrader-15 uniquely suited for experiments that aim to dissect the scaffolding versus catalytic (acetyl-lysine binding) functions of BRD4. Studies comparing Degrader-15 treatment with occupancy-driven inhibitors such as JQ1 or OTX015 can help differentiate phenotypes arising from physical removal of BRD4 protein from those caused by acute bromodomain inhibition, providing mechanistic insights into BRD4's non-enzymatic roles in transcriptional regulation and chromatin organization [2].

Cross-Model Anti-Proliferative Screening in Leukemia and Prostate Cancer Panels

Degrader-15 has demonstrated potent anti-proliferative activity across multiple cancer cell lines, including IC₅₀ values of 0.5 nM (MV4-11 AML), 4.8 nM (RS4-11 ALL), 4.2 nM (HL-60 AML), and 91 nM (PC3-S1 prostate cancer) [1]. This broad but variable potency profile supports its use in comparative oncology panels to identify BRD4-dependent versus BRD4-independent cancer models. The 18-fold difference in IC₅₀ between PC3-S1 (91 nM) and HL-60 (4.2 nM) provides a useful dynamic range for correlating degradation efficiency with anti-proliferative response across tumor types, enabling biomarker-driven patient stratification studies in preclinical settings.

VHL-Dependent PROTAC Mechanistic Studies Requiring CRBN-Orthogonal Controls

Degrader-15 recruits the VHL E3 ligase rather than cereblon (CRBN), the E3 ligase utilized by ARV-825, dBET1, and dBET6 [1]. This orthogonal E3 ligase recruitment makes Degrader-15 valuable for studies investigating E3 ligase-dependent differences in degradation kinetics, ternary complex stability, and cellular context requirements. Researchers studying PROTAC mechanism-of-action can pair Degrader-15 with CRBN-recruiting degraders such as dBET6 to control for E3 ligase-specific effects, including differences in ubiquitination efficiency, proteasome engagement, and potential neo-substrate degradation artifacts. Additionally, VHL-recruiting PROTACs may exhibit distinct tissue-specific activity profiles based on differential VHL versus CRBN expression across cell types [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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